7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes a pyrido[1,2-a]pyrimidin-4-one core, substituted with a piperazine ring and a thiazolidinone moiety, making it a candidate for diverse chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common route starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the piperazine and thiazolidinone groups. Key steps may include:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrimidine derivatives and aldehydes.
Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where a piperazine derivative reacts with the core structure.
Addition of the thiazolidinone moiety: This can be done through condensation reactions involving thioamides and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalysts), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may act as an enzyme inhibitor or receptor ligand, making it useful in studying biochemical pathways and mechanisms.
Medicine
The compound could be investigated for its therapeutic potential. Its structure suggests it might interact with biological targets relevant to diseases, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
DNA/RNA interaction: Binding to nucleic acids, affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other pyrido[1,2-a]pyrimidin-4-one derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable subject for further research and development.
Properties
Molecular Formula |
C26H27N5O2S2 |
---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O2S2/c1-17-9-10-22-27-23(29-13-11-28(3)12-14-29)20(24(32)30(22)16-17)15-21-25(33)31(26(34)35-21)18(2)19-7-5-4-6-8-19/h4-10,15-16,18H,11-14H2,1-3H3/b21-15- |
InChI Key |
NEUUVLPONBCYEE-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)N5CCN(CC5)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)N5CCN(CC5)C)C=C1 |
Origin of Product |
United States |
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